3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
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Overview
Description
3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles
Preparation Methods
The synthesis of 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzimidazole with an appropriate aldehyde or ketone under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired pyrimido[1,2-a]benzimidazole derivative .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to introduce different substituents on the pyrimidine or benzimidazole rings.
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems and functional materials.
Biology: It exhibits promising biological activities, including antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound’s ability to interact with specific biological targets suggests its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and other interactions with biological macromolecules contributes to its overall mechanism of action .
Comparison with Similar Compounds
3-hexyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can be compared with other similar compounds, such as:
Pyrimido[1,2-a]benzimidazole derivatives: These compounds share a similar core structure but differ in the nature and position of substituents, leading to variations in their biological activities and applications.
Triazolo[1,5-a]pyrimidine derivatives: These compounds have a similar fused ring system but contain a triazole ring instead of a benzimidazole ring, resulting in different chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds feature a pyrazole ring fused to a pyrimidine ring, offering distinct structural and functional characteristics compared to pyrimido[1,2-a]benzimidazoles.
The uniqueness of this compound lies in its specific substitution pattern and the resulting combination of chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H21N3O |
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Molecular Weight |
283.37 g/mol |
IUPAC Name |
3-hexyl-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C17H21N3O/c1-3-4-5-6-9-13-12(2)18-17-19-14-10-7-8-11-15(14)20(17)16(13)21/h7-8,10-11H,3-6,9H2,1-2H3,(H,18,19) |
InChI Key |
UXBZXTKPJWHCAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(NC2=NC3=CC=CC=C3N2C1=O)C |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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